N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide
Overview
Description
N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C35H32N4O3 and its molecular weight is 556.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 556.24744090 g/mol and the complexity rating of the compound is 929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurotropic and Psychotropic Research
Research involving related quinoline derivatives has shown promise in neurotropic and psychotropic applications. For instance, studies on novel quinolin-4-ones have uncovered compounds with specific sedative effects and anti-amnesic activity, suggesting a potential for development as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017). These findings hint at the possibility of exploring similar compounds for neurological and psychological disorders.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of quinoline derivatives. Research on benzopyrazolo[3,4-b]quinolindiones, synthesized through microwave-assisted reactions, revealed compounds with significant antimycobacterial activity against Mycobacterium spp. strains (Quiroga et al., 2014). This suggests potential applications in developing antimicrobial agents targeting specific bacterial pathogens.
Biosensing Applications
Quinoline derivatives have also been explored in biosensing technologies. A study described the development of a high-sensitive biosensor for the simultaneous determination of glutathione and piroxicam, utilizing a novel modified electrode based on quinoline derivatives (Karimi-Maleh et al., 2014). This demonstrates the utility of such compounds in enhancing the sensitivity and specificity of biosensors for biomedical applications.
Catalysis in Organic Synthesis
Quinoline-based compounds are instrumental in catalysis, facilitating efficient synthetic pathways in organic chemistry. A novel methodology utilizing palladium-functionalized quinoline derivatives for synthesizing isoquinolino[1,2-b]quinazolin-ones highlights the role of these compounds in promoting intramolecular carbon–carbon bond formation, crucial for the development of complex organic molecules (Bahadorikhalili et al., 2018).
Properties
IUPAC Name |
N-[(E)-1-[4-[(3-methylbenzoyl)amino]phenyl]ethylideneamino]-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O3/c1-22(2)42-33-15-8-6-13-29(33)32-21-30(28-12-5-7-14-31(28)37-32)35(41)39-38-24(4)25-16-18-27(19-17-25)36-34(40)26-11-9-10-23(3)20-26/h5-22H,1-4H3,(H,36,40)(H,39,41)/b38-24+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNTZSVJHCKAAM-RQXXSLPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5OC(C)C)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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